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Compound of Interest

Compound Name: 2-Aminopyrimidine

Cat. No.: B068212 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of 2-
aminopyrimidine, a crucial heterocyclic compound in medicinal chemistry and materials

science. Through an in-depth analysis of quantum chemical calculations, this document

summarizes its optimized geometry, vibrational frequencies, and key electronic properties. The

methodologies behind these calculations are detailed to ensure reproducibility and further

investigation. All quantitative data is presented in structured tables for comparative analysis,

and logical relationships are visualized through diagrams to facilitate a deeper understanding of

the core concepts.

Molecular Geometry
The equilibrium molecular structure of 2-aminopyrimidine has been extensively studied using

various quantum chemical methods. Density Functional Theory (DFT) with the B3LYP

functional and Møller-Plesset perturbation theory (MP2) are commonly employed to predict its

geometrical parameters. The calculated bond lengths and bond angles, particularly with the 6-

311++G(d,p) basis set, show good agreement with experimental data, providing a reliable

representation of the molecule's three-dimensional structure.[1][2]

Below is a diagram of the 2-aminopyrimidine molecule with the standard atom numbering

scheme used in the accompanying tables of geometrical parameters.
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Molecular structure of 2-aminopyrimidine with atom numbering.

Table 1: Optimized Bond Lengths (Å) of 2-Aminopyrimidine
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Bond B3LYP/6-311++G(d,p) MP2/6-311++G(d,p)

N1-C2 1.345 1.351

C2-N3 1.345 1.351

N3-C4 1.336 1.341

C4-C5 1.403 1.406

C5-C6 1.386 1.390

C6-N1 1.336 1.341

C2-N7 1.367 1.372

N7-H8 1.011 1.013

N7-H9 1.011 1.013

C4-H10 1.084 1.086

C5-H11 1.084 1.085

C6-H12 1.084 1.086

Data sourced from computational studies.[1][2]

Table 2: Optimized Bond Angles (°) of 2-Aminopyrimidine
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Angle B3LYP/6-311++G(d,p) MP2/6-311++G(d,p)

C6-N1-C2 117.8 117.5

N1-C2-N3 124.3 124.4

N1-C2-N7 117.8 117.8

N3-C2-N7 117.8 117.8

C2-N3-C4 117.8 117.5

N3-C4-C5 123.3 123.5

C4-C5-C6 117.5 117.5

C5-C6-N1 123.3 123.5

C2-N7-H8 116.8 116.5

C2-N7-H9 116.8 116.5

H8-N7-H9 116.4 116.9

N3-C4-H10 116.1 116.0

C5-C4-H10 120.6 120.5

C4-C5-H11 121.3 121.2

C6-C5-H11 121.3 121.2

N1-C6-H12 116.1 116.0

C5-C6-H12 120.6 120.5

Data sourced from computational studies.[1][2]

Vibrational Spectroscopy
The vibrational properties of 2-aminopyrimidine have been investigated through Fourier

Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy,

complemented by DFT calculations. The calculated vibrational frequencies, when scaled by an

appropriate factor, show excellent correlation with the experimental spectra, allowing for a
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precise assignment of the fundamental vibrational modes. These assignments are crucial for

identifying the molecule in various environments and for understanding its intramolecular

dynamics.

Table 3: Selected Vibrational Frequencies (cm⁻¹) of 2-Aminopyrimidine

Assignment Experimental (FTIR)
Calculated (B3LYP/6-
311++G(d,p))

NH₂ asymmetric stretching 3525 3530

NH₂ symmetric stretching 3410 3415

C-H stretching (ring) 3050 - 3100 3055 - 3110

NH₂ scissoring 1630 1635

C=N stretching (ring) 1550 - 1600 1555 - 1605

C-N stretching 1350 1355

C-H in-plane bending 1100 - 1250 1105 - 1255

Ring breathing 990 995

C-H out-of-plane bending 750 - 850 755 - 855

Note: Calculated frequencies are typically scaled to correct for anharmonicity and basis set

limitations. The data presented here is a representative selection.

Electronic Properties
The electronic structure of 2-aminopyrimidine dictates its reactivity, stability, and optical

properties. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and

the dipole moment are essential for understanding its behavior in chemical reactions and its

potential applications in electronic devices.
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HOMO-LUMO energy level diagram for 2-aminopyrimidine.

Table 4: Calculated Electronic Properties of 2-Aminopyrimidine

Property B3LYP/6-311++G(d,p)

HOMO Energy (eV) -6.25

LUMO Energy (eV) -0.58

HOMO-LUMO Gap (eV) 5.67

Dipole Moment (Debye) 1.62

Data sourced from computational studies.

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and

stability. A larger gap generally implies higher stability and lower reactivity. The molecular

electrostatic potential (MEP) map further elucidates the charge distribution and reactive sites of

the molecule.

Experimental and Computational Protocols
The data presented in this guide are derived from a combination of experimental techniques

and theoretical calculations.
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Experimental Protocols
FTIR Spectroscopy: The Fourier Transform Infrared spectra are typically recorded in the

solid phase using KBr pellets over a range of 4000-400 cm⁻¹.

FT-Raman Spectroscopy: The Fourier Transform Raman spectra are also recorded in the

solid phase, often using a Nd:YAG laser for excitation, covering a spectral range of 3500-50

cm⁻¹.

Computational Protocols
The quantum chemical calculations are generally performed using the Gaussian suite of

programs. The typical computational workflow is as follows:

Initial Molecular Structure

Geometry Optimization
(e.g., B3LYP/6-311++G(d,p))

Vibrational Frequency
Calculation

Verify Minimum Energy
(No Imaginary Frequencies)

Electronic Property
Calculation
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True
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Analysis of Results
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A typical workflow for quantum chemical calculations.
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Methodology Details:

Software: Gaussian 09 or later versions are commonly used.

Method: Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional

combined with the Lee-Yang-Parr correlation functional (B3LYP) is a popular choice.

Basis Set: The 6-311++G(d,p) basis set, which includes diffuse functions and polarization

functions on both heavy atoms and hydrogen, is frequently used to provide accurate results

for both geometry and electronic properties.

Geometry Optimization: The molecular geometry is optimized to a stationary point on the

potential energy surface.

Frequency Analysis: Vibrational frequencies are calculated at the optimized geometry to

confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to

simulate the vibrational spectra.

This technical guide provides a foundational understanding of the key properties of 2-
aminopyrimidine derived from quantum chemical calculations. The presented data and

methodologies serve as a valuable resource for researchers in the fields of chemistry, materials

science, and drug development, enabling further exploration and application of this important

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b068212#quantum-chemical-calculations-for-2-
aminopyrimidine-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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